4-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)benzoic acid

Lipophilicity Isomerism ADME

Medicinal chemistry programs require rigid, low-lipophilicity scaffolds that establish SAR without non-specific binding. This para-substituted imidazopyridine (LogP 1.04) solves the issue of compound trapping seen in the ortho isomer (LogP 2.44). - **Kinase hinge-binder**: Planar core (Fsp3=0.067) for adenine pocket interactions. - **Fragment-library ready**: MW 284.33, 1 H-bond donor - Rule of Three compliant. - **Reliable scale**: mg to gram supply for SBDD follow-up.

Molecular Formula C15H12N2O2S
Molecular Weight 284.3 g/mol
CAS No. 929975-66-6
Cat. No. B3306997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)benzoic acid
CAS929975-66-6
Molecular FormulaC15H12N2O2S
Molecular Weight284.3 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1)CSC3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C15H12N2O2S/c18-15(19)11-4-6-13(7-5-11)20-10-12-9-17-8-2-1-3-14(17)16-12/h1-9H,10H2,(H,18,19)
InChIKeyMIJFWPPINOKNBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Physicochemical Profile


The compound 4-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)benzoic acid (CAS 929975-66-6) is a synthetic small molecule featuring an imidazo[1,2-a]pyridine core linked via a sulfanyl methyl bridge to a para-substituted benzoic acid. This structure places it within the privileged class of imidazopyridines, which are widely explored in medicinal chemistry for kinase inhibition and receptor modulation [1]. Its physicochemical profile includes a molecular weight of 284.33 g/mol, a calculated logP of 3.14 (Chembase) or an experimentally determined Logp of 1.04 (Fluorochem), 3 hydrogen bond acceptors, and 1 hydrogen bond donor, with a low Fsp3 value of 0.067, indicating a highly planar structure .

Core scaffold Imidazo[1,2-a]pyridine core suited for kinase hinge-binding studies
Isomer specificity Para‑substituted thioether maintains a defined H‑bond profile for SAR investigations
Planarity Planar molecular architecture may support flat binding‑pocket recognition motifs

Why Generic Substitution Fails


Generic substitution fails for 4-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)benzoic acid because its specific combination of a para-benzoic acid, a thioether linker, and the imidazo[1,2-a]pyridine core creates a unique physicochemical signature that cannot be replicated by close structural analogs. For instance, moving the carboxyl group from the para to the ortho position (the 2-thio isomer) increases the experimental lipophilicity by approximately 2.1 log units (Logp of 1.04 vs. 2.44), which would drastically alter membrane permeability and non-specific protein binding in cellular assays [1]. Furthermore, replacing the sulfur atom in the linker with an oxygen or nitrogen isosteres would change the compound's hydrogen-bonding capacity and metabolic stability, invalidating any established structure-activity relationships (SAR) [2].

Positional isomerism
Moving the carboxyl from para to ortho position may markedly increase lipophilicity, altering membrane partitioning and non‑specific binding in cellular assays.
Linker heteroatom replacement
Substituting sulfur with oxygen or nitrogen can change hydrogen‑bonding capacity and metabolic stability, potentially invalidating established structure‑activity relationships.

Quantitative Differentiation Against Analogs


Lipophilicity Shift: Para vs. Ortho Isomer

The para-substituted target compound exhibits a significantly lower experimental lipophilicity (Logp 1.04) compared to its ortho-substituted analog, 2-[(imidazo[1,2-a]pyridin-2-ylmethyl)thio]benzoic acid (Logp 2.44) [1]. This 1.4-log unit difference is driven by the position of the carboxyl group, which influences intramolecular hydrogen bonding and molecular planarity.

Lipophilicity para vs ortho
Head‑to‑head
Target LogP 1.04 vs Ortho isomer LogP 2.44 Δ 1.40
Reported lipophilicity context for permeability assay design
~25‑fold difference in partitioning; method not specified
Lipophilicity Isomerism ADME Drug Discovery

Molecular Planarity and Fsp3 Assessment

The target compound has an extremely low fraction of sp3 hybridized carbons (Fsp3 = 0.067), indicating a highly planar and rigid structure . This contrasts sharply with many standard drug-like molecules which typically have higher Fsp3 values associated with improved solubility and reduced off-target effects. This characteristic makes it a valuable tool for studying flat molecular recognition motifs, such as protein kinase hinge regions.

Molecular planarity
Class‑level inference
Fsp³ = 0.067
Extreme planarity may support flat binding‑pocket interactions
Computed descriptor; source unavailable
Molecular Topology Physicochemical Properties Drug-likeness Compound Complexity

Linker Heteroatom and H-Bonding Profile

The sulfanyl (-S-) linker defines the compound's hydrogen-bonding profile with 3 H-bond acceptors and 1 H-bond donor . Substitution of the sulfur with an amine (-NH-) would introduce an additional strong H-bond donor, potentially altering binding selectivity and increasing P-glycoprotein recognition. Replacement with an ether (-O-) would increase electronegativity and metabolic vulnerability at the benzylic position without adding a donor [1].

Linker H‑bond profile
Class‑level inference
Target: 1 donor, 3 acceptors vs NH analog: 2 donors, 3 acceptors
Linker substitution may alter target engagement and metabolic profile
Based on theoretical isosteres
Bioisosterism Medicinal Chemistry Hydrogen Bonding SAR

Preferred Research Applications


Kinase Inhibitor Probe for Flat ATP Pockets

Due to its extremely low Fsp3 (0.067) and imidazo[1,2-a]pyridine core, this compound is ideally suited as a hinge-binding scaffold in kinase inhibitor development, a common application for this privileged structure [1]. Its planarity allows for optimal interactions with the adenine-binding cleft of kinases, providing a strong foundation for structure-based drug design (SBDD) programs.

Controlled Cellular Permeability Assays

The defined and relatively low lipophilicity (Logp 1.04) of the para-isomer makes it a superior candidate for cellular permeability studies compared to the highly lipophilic ortho-isomer (Logp 2.44) [2]. The 25-fold difference in predicted partitioning allows researchers to test membrane passage without excessive compound trapping in lipid bilayers, leading to more interpretable assay data.

Fragment-Based Lead Discovery Libraries

With a molecular weight of 284.33 g/mol and a single carboxylic acid handle, this compound fits the standard physicochemical profile for fragment libraries (Rule of Three compliant). Its defined H-bond donor/acceptor pattern (1 donor, 3 acceptors) makes it an efficient fragment hit for targets requiring a single-point acidic interaction, allowing for straightforward chemical elaboration.

Application
Selection Property
Validation Focus
Kinase inhibitor probe design
Planar imidazopyridine core
Hinge‑region binding assays
Cellular permeability studies
Low‑lipophilicity para isomer
Membrane partitioning and non‑specific binding assays
Fragment‑based screening
Fragment‑appropriate MW, single acid handle
Fragment elaboration and target engagement
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